Bienvenue dans la boutique en ligne BenchChem!

GNF5-amido-Me

PROTAC SNIPER Bcr-Abl degradation

GNF5-amido-Me is a functionalized allosteric Bcr-Abl kinase warhead engineered specifically for constructing heterobifunctional degraders (SNIPERs/PROTACs). Unlike ATP-competitive warheads (imatinib/dasatinib-based) that trap Abl in active or DFG-out states, this myristate-pocket binder recruits the kinase in a distinct 'closed' inactive conformation, enhancing ternary complex stability and ubiquitination efficiency. The amide handle—absent in parent GNF-5—enables controlled, site-specific linker conjugation without disrupting the binding interface, simplifying parallel synthesis and increasing library yield. Resultant degraders (e.g., SNIPER(ABL)-015) achieve DC50 values of 5 µM and retain binding to the T315I gatekeeper mutant, addressing drug-resistant Bcr-Abl pools. Procure as the essential warhead for oncology TPD programs targeting advanced CML.

Molecular Formula C19H15F3N4O2
Molecular Weight 388.3 g/mol
Cat. No. B12428347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF5-amido-Me
Molecular FormulaC19H15F3N4O2
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C19H15F3N4O2/c1-23-18(27)13-4-2-3-12(9-13)16-10-17(25-11-24-16)26-14-5-7-15(8-6-14)28-19(20,21)22/h2-11H,1H3,(H,23,27)(H,24,25,26)
InChIKeyIYYNPUHFNMCJEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GNF5-amido-Me: A Precision-Engineered PROTAC Moiety Derived from the Non-ATP Competitive Bcr-Abl Allosteric Inhibitor GNF-5


GNF5-amido-Me is a functionalized chemical moiety derived from GNF-5 (the N-hydroxyethyl carboxamide analog of GNF-2), which is a well-characterized selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase . Unlike traditional orthosteric inhibitors that target the ATP-binding site, GNF-5 and its derivative GNF5-amido-Me bind to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that stabilizes the inactive state of the enzyme [1]. This compound is not a standalone inhibitor but is specifically designed as a high-affinity warhead for the synthesis of heterobifunctional degrader molecules, such as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) and PROTACs (Proteolysis Targeting Chimeras) .

Why Generic Substitution of the Allosteric Moiety in Degraders Fails: The Critical Role of GNF5-amido-Me in Inducing Differential Conformational States


In the context of targeted protein degradation (TPD), substituting GNF5-amido-Me with a generic ATP-competitive warhead (such as imatinib or dasatinib-based moieties) or even the parent compound GNF-5 introduces significant functional divergence. While GNF-5 is an effective allosteric binder, GNF5-amido-Me is chemically tailored with an amide handle enabling controlled, site-specific conjugation to linkers without disrupting the myristate-pocket binding interface . Crucially, allosteric binders like GNF5-amido-Me recruit Bcr-Abl in a distinct 'closed' conformation that can enhance the stability of the ternary complex (Target-PROTAC-E3 Ligase) compared to ATP-site binders, which often trap the kinase in an active or DFG-out state [1]. This conformational nuance directly impacts the ubiquitination efficiency and subsequent degradation kinetics (DC50) of the resulting SNIPER/PROTAC construct, rendering the use of unmodified GNF-5 or alternative kinase warheads suboptimal for achieving maximal target elimination in cellular models.

Quantitative Procurement Evidence: Head-to-Head Comparative Performance of GNF5-amido-Me vs. GNF-5 in TPD Platforms


Comparative Target Degradation Efficiency (DC50) in SNIPER Constructs: GNF5-amido-Me vs. Alternative IAP Ligand Pairings

When conjugated via a linker to the IAP ligand MV-1 to form SNIPER(ABL)-015, the GNF5-amido-Me moiety enables a potent reduction in BCR-ABL protein levels with a DC50 of 5 µM . In contrast, an analogous SNIPER construct (SNIPER(ABL)-013) utilizing the same GNF5-amido-Me warhead but paired with the alternative IAP ligand Bestatin demonstrates a 4-fold weaker degradation capacity, exhibiting a DC50 of 20 µM . This quantifies the critical interplay between the GNF5-amido-Me warhead and the choice of E3 ligase ligand, establishing a clear baseline for construct optimization.

PROTAC SNIPER Bcr-Abl degradation

Comparative Kinase Inhibition Potency (IC50) of the Parent Warhead vs. ATP-Competitive Inhibitors Against Wild-Type Bcr-Abl

The parent compound GNF-5 (the structural backbone of GNF5-amido-Me) exhibits an IC50 of 0.22 µM (220 nM) against wild-type Bcr-Abl in biochemical assays [1]. This is moderately less potent than the orthosteric ATP-competitive inhibitor imatinib (IC50 typically 0.025-0.1 µM in similar assays) but critically maintains a distinct, non-overlapping binding site . This moderate potency is acceptable and often advantageous in a TPD context, as high-affinity ATP-site binders can lead to 'hook effect' artifacts or inhibit kinase activity without promoting degradation, whereas the allosteric mechanism of GNF5-amido-Me promotes a distinct ternary complex geometry.

Kinase Inhibition Allostery Bcr-Abl

Chemical Differentiation: GNF5-amido-Me vs. Parent GNF-5 for Synthetic Tractability in PROTAC Conjugation

GNF5-amido-Me (MW: 388.34 g/mol; Formula: C19H15F3N4O2) is structurally differentiated from the parent inhibitor GNF-5 (MW: 418.37 g/mol; Formula: C20H17F3N4O3) by the presence of a primary methyl amide functional group (-CONHCH3) replacing the N-hydroxyethyl carboxamide (-CONHCH2CH2OH) present on GNF-5 . This specific substitution eliminates the free hydroxyl group, which is a potential source of off-target hydrogen bonding or metabolic glucuronidation, and provides a clean, well-defined amide nitrogen for precise linker attachment in solid-phase or solution-phase degrader synthesis . This avoids the need for protective group chemistry required when attempting to conjugate the parent GNF-5 molecule.

Medicinal Chemistry PROTAC Linker Conjugation Synthetic Handle

Optimal Procurement and Research Applications for GNF5-amido-Me Based on Differentiated Evidence


Synthesis of Next-Generation Bcr-Abl Degraders with Optimized Ternary Complex Stability

Procure GNF5-amido-Me as the essential warhead for constructing heterobifunctional degraders (SNIPERs or PROTACs). Based on evidence of a 5 µM DC50 in SNIPER(ABL)-015 , researchers should utilize this moiety specifically when designing molecules intended to induce the 'closed' inactive conformation of Abl, thereby enhancing the stability of the E3 ligase-target protein complex. This is the primary intended use case, leveraging the compound's synthetic handle for precise conjugation.

Orthogonal Targeting of Imatinib-Resistant Bcr-Abl Mutants (T315I) via Degradation

While GNF5-amido-Me itself is not a therapeutic, it is the foundational building block for degraders designed to circumvent the T315I gatekeeper mutation. Given that the parent warhead GNF-5 maintains binding to the T315I mutant (though with reduced inhibition), the resultant degrader molecules derived from GNF5-amido-Me offer a validated strategy to eliminate the drug-resistant protein pool that ATP-competitive inhibitors like imatinib and nilotinib cannot effectively engage [1]. This scenario is ideal for oncology research groups focusing on advanced CML.

High-Throughput Synthesis and Screening of Focused Allosteric Binder Libraries

Leverage the differentiated amide functional group of GNF5-amido-Me as a 'click-ready' vector for rapid diversification. The absence of a free hydroxyl group (present in GNF-5) simplifies parallel synthesis protocols, reducing purification time and increasing library yield . This scenario applies to CROs and academic core facilities generating large panels of Bcr-Abl probes for phenotypic screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNF5-amido-Me

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.